Diethoxymethane
Description
Overview of Diethoxymethane as a Chemical Compound
This compound (DEM), also known as ethylal, is an organic compound with the chemical formula C5H12O2. nih.gov It is a colorless, volatile liquid characterized by a pleasant odor. nih.govnoaa.gov As an acetal (B89532), it is formed from the reaction of formaldehyde (B43269) and ethanol (B145695). acs.orgepo.org This structure imparts specific chemical properties, such as stability under basic conditions and incompatibility with strong oxidizing agents and acids, in which it breaks down into formaldehyde and ethanol. chemicalbook.com
Several key physical and chemical properties make DEM a compound of interest in various scientific applications. It has a relatively low boiling point of 87-88 °C and a low freezing point of -66.5 °C. acs.orgchemdad.com DEM is also known to form azeotropes with water and ethanol. acs.org Its low water solubility and the fact that it forms a binary azeotrope with water are particularly noteworthy properties. researchgate.netresearchgate.net
Interactive Table: Physical and Chemical Properties of this compound
| Property | Value | Source(s) |
| Molecular Formula | C5H12O2 | nih.gov |
| Molecular Weight | 104.15 g/mol | nih.gov |
| Appearance | Colorless liquid | nih.govchemicalbook.com |
| Odor | Agreeable, sweet-ethereal | nih.govchemicalbook.com |
| Boiling Point | 87-88 °C | acs.orgchemdad.com |
| Melting Point | -66.5 °C | chemdad.com |
| Density | 0.831 g/mL at 25 °C | chemdad.com |
| Water Solubility | 4.2 g/100 mL | chemdad.comchembk.com |
| Refractive Index | 1.373 (at 20°C) | chemdad.com |
Historical Context and Evolution of this compound Research
Historically, the synthesis of this compound has been documented through the acid-catalyzed reaction of formaldehyde with ethanol. epo.org Early procedures for preparing DEM, such as those described in the mid-20th century, often required significant amounts of drying agents to drive the equilibrium towards the product by removing water. googleapis.com These methods, however, were not always suitable for large-scale industrial production due to the challenges and costs associated with recycling or regenerating these drying agents. googleapis.com
A significant challenge in the production of DEM has been its purification, as it forms azeotropes with both ethanol and water. epo.org Early methods to overcome this involved adding another azeotrope-forming agent, such as cyclohexane (B81311) or benzene, to separate the ethanol from the this compound. google.comjustia.com This process, while effective, introduced additional steps and costs, as well as the handling of potentially hazardous solvents. epo.org
The evolution of DEM research has focused on improving the efficiency and sustainability of its production. This includes the development of processes that avoid the need for auxiliary drying agents and additional azeotrope-forming solvents. googleapis.comgoogle.com More recent research has explored reactive distillation techniques and the use of various catalysts, including inorganic acids, heteropolyacids, and solid organic acids like acidic molecular sieves, to streamline the synthesis and purification process. guidechem.com While inorganic acid catalysts can lead to acidic wastewater, organic and solid acid catalysts are being investigated as more environmentally friendly alternatives. guidechem.com
Significance and Research Trends in Contemporary Chemical Science
In contemporary chemical science, this compound is gaining attention for its versatile applications, particularly as a "green" industrial solvent and a potential fuel additive. researchgate.net Its unique properties, such as low water affinity, stability in a wide pH range, and resistance to peroxide formation, make it a favorable substitute for other solvents like tetrahydrofuran (B95107) (THF), dichloromethane (B109758), and toluene (B28343) in various organic reactions. chemicalbook.comresearchgate.netresearchgate.net
A significant area of current research is its use as a solvent for organometallic reactions, phase-transfer catalysis, and in the synthesis of pharmaceuticals. researchgate.netresearchgate.nete3s-conferences.org For instance, it has been effectively used as a solvent for O-alkylation of phenols. researchgate.net
Another major research trend is the investigation of DEM as a fuel additive. It is considered a promising oxygenated fuel that can reduce soot and carbon monoxide emissions and increase the octane (B31449) rating of gasoline. researchgate.nete3s-conferences.orghelsinki.fi Its combustion chemistry is being extensively studied to understand its autoignition behavior and its potential to reduce harmful emissions like NOx and particulate matter. acs.orgosti.govrsc.org Researchers are developing detailed kinetic models to describe its pyrolysis and oxidation processes at various temperatures and pressures. acs.org
Furthermore, DEM is being explored in the context of renewable energy and chemical recycling. It can be produced from biomass-derived feedstocks and is also a product of the chemical upcycling of plastic waste like polyoxymethylene (POM). researchgate.net Recent studies have also investigated its potential use in electrolytes for lithium batteries. chemicalbook.comrsc.org
Interactive Table: Contemporary Research Applications of this compound
| Research Area | Key Findings and Applications | Source(s) |
| Green Solvent | Replacement for solvents like THF, dichloromethane, and toluene in organic synthesis, including organometallic and phase-transfer reactions. chemicalbook.comresearchgate.netresearchgate.net | chemicalbook.comresearchgate.netresearchgate.net |
| Fuel Additive | Reduces soot, CO, and NOx emissions; increases octane rating. researchgate.nete3s-conferences.orghelsinki.fiosti.gov Combustion chemistry and kinetic modeling are active research areas. acs.orgrsc.org | researchgate.nete3s-conferences.orghelsinki.fiacs.orgosti.govrsc.org |
| Chemical Intermediate | Acts as an ethoxymethylating reagent and a source of formaldehyde in organic synthesis. chemicalbook.comchemdad.com | chemicalbook.comchemdad.com |
| Renewable Chemistry | Can be produced from renewable sources and through the upcycling of plastic waste (polyoxymethylene). researchgate.net | researchgate.net |
| Battery Technology | Investigated as a component in nonaqueous electrolytes for lithium batteries. chemicalbook.comrsc.org | chemicalbook.comrsc.org |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
ethoxymethoxyethane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H12O2/c1-3-6-5-7-4-2/h3-5H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLKFAASOGCDTDT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCOCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12O2 | |
| Record name | DIETHOXYMETHANE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/3189 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6052112 | |
| Record name | Diethoxymethane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6052112 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
104.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Diethoxymethane appears as a colorless volatile liquid with an agreeable odor. Less dense than water. Vapors heavier than air. May be narcotic in high concentrations. Used as a solvent and in the manufacture of cosmetics., Liquid | |
| Record name | DIETHOXYMETHANE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/3189 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Ethane, 1,1'-[methylenebis(oxy)]bis- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
CAS No. |
462-95-3 | |
| Record name | DIETHOXYMETHANE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/3189 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Diethoxymethane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=462-95-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Diethoxymethane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000462953 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Diethoxymethane | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=6754 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Ethane, 1,1'-[methylenebis(oxy)]bis- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Diethoxymethane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6052112 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Diethoxymethane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.665 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | DIETHOXYMETHANE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/56IT408V5Y | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthetic Methodologies for Diethoxymethane
Catalytic Synthesis Routes
The most conventional method for producing diethoxymethane involves the acid-catalyzed condensation of formaldehyde (B43269) with ethanol (B145695). researchgate.netgoogle.com This reaction is an equilibrium process, which presents a significant challenge as the equilibrium does not inherently favor the formation of the final product. google.comgoogleapis.com To overcome this limitation and achieve high yields, the reaction is typically driven forward by continuously removing one of the products from the reaction mixture. google.com
A common industrial strategy involves removing an azeotrope of ethanol and this compound by distillation as it forms. google.com This shifts the equilibrium towards the product side, allowing for greater conversion of the reactants. google.com The reaction is generally carried out by refluxing formaldehyde, often in the form of its stable trimer (trioxane) or polymer (paraformaldehyde), with ethanol in the presence of a soluble acid catalyst. google.comgoogle.com Various acid catalysts have been employed, including p-toluenesulfonic acid monohydrate and sulfuric acid. google.comgoogle.com In some process variations, a solvent such as methylene (B1212753) chloride is used, and the water produced during the reaction is continuously removed. wipo.int
Table 1: Catalysts and Conditions for this compound Synthesis from Formaldehyde and Ethanol This table is interactive. You can sort and filter the data.
| Catalyst | Formaldehyde Source | Key Process Feature | Reference |
|---|---|---|---|
| p-Toluenesulfonic acid monohydrate | Trioxane | Continuous removal of ethanol/diethoxymethane azeotrope | google.com |
| Sulfuric acid | Paraformaldehyde | Reaction at 75-85°C followed by distillation | google.com |
An efficient and environmentally friendly approach utilizes kaolinite (B1170537), a type of clay, as a catalyst for the synthesis of dialkoxymethanes, including this compound. tandfonline.com This method involves the reaction of paraformaldehyde with an alcohol, such as ethanol, under reflux conditions in the presence of a catalytic amount of kaolinite. tandfonline.com The procedure is notable for its operational simplicity and the use of an inexpensive, non-toxic, and reusable catalyst. tandfonline.com
The reaction is typically carried out by heating a mixture of paraformaldehyde, ethanol (in a 2-4 molar equivalent), and a small quantity of kaolin (B608303) for approximately 8 to 12 hours. tandfonline.com After the reaction is complete, the solid kaolinite catalyst can be easily removed by filtration and regenerated by washing and drying, allowing for its reuse without a significant loss of activity. tandfonline.com This method provides high yields of the desired this compound product. tandfonline.com
Table 2: Kaolinite-Catalyzed Synthesis of this compound This table is interactive. You can sort and filter the data.
| Reactant 1 | Reactant 2 | Catalyst | Reaction Time (hours) | Key Advantage | Reference |
|---|
In the pursuit of more sustainable chemical production, methods are being developed to synthesize this compound from renewable feedstocks. One such promising route involves the utilization of carbon dioxide (CO2) and molecular hydrogen (H2). researchgate.netbham.ac.uk this compound can be synthesized from ethanol, CO2, and H2 using specific catalytic systems. bham.ac.uk This process is part of a broader effort to convert CO2, a greenhouse gas and abundant C1 resource, into valuable chemicals and fuels. rsc.org Ruthenium-based catalysts have been identified as effective for this transformation. bham.ac.uk This pathway represents a significant advancement in green chemistry, offering a method to produce ethers directly from CO2. researchgate.net
Various metal-based catalytic systems have been investigated for the synthesis of this compound and related acetals from ethanol. Supported platinum group metal oxides, particularly those containing ruthenium, are effective for the oxidation of ethanol to produce diethoxyethane, demonstrating the utility of these metals in C-C and C-O bond formation reactions starting from ethanol. google.com
Copper-containing catalysts supported on materials like alumina (B75360) (Al2O3) have also been shown to be active in converting ethanol into 1,1-diethoxyethane. researchgate.net The primary pathway on these catalysts involves the dehydrogenation of ethanol to form intermediate products that subsequently react to yield the target acetal (B89532). researchgate.net Furthermore, research into the synthesis of the related compound dimethoxymethane (B151124) (DMM) has explored catalysts based on metals like Rhenium (Re), which could have analogous applications for this compound synthesis. acs.org
Synthesis from CO2/H2 and Alcohols/Diols
Alternative Synthetic Approaches
A novel and sustainable strategy for synthesizing dialkoxymethanes involves the chemical recycling or "upcycling" of polyoxymethylene (POM), a widely used engineering thermoplastic. rsc.orgrsc.org This approach treats plastic waste as a valuable C1 synthon for producing industrially relevant chemicals. rsc.orgresearchgate.net Specifically, this compound can be generated through the alcoholysis of POM waste using ethanol. researchgate.netresearchgate.net
This process involves the depolymerization of POM in the presence of ethanol and a catalyst. researchgate.net Research has shown this method to be effective, yielding this compound as a value-added product from a plastic waste stream. researchgate.net This valorization of POM not only provides an alternative route to this compound but also contributes to a circular economy by finding new life for post-consumer plastics that are otherwise difficult to recycle mechanically. rsc.orgrsc.org
Table 3: Upcycling of Polyoxymethylene (POM) via Ethanolysis This table is interactive. You can sort and filter the data.
| Feedstock | Reagent | Process | Product | Significance | Reference |
|---|
Table of Mentioned Compounds
| Compound Name |
|---|
| This compound (Ethylal) |
| Ethanol |
| Formaldehyde |
| Paraformaldehyde |
| Trioxane |
| Water |
| Methylene Chloride |
| p-Toluenesulfonic acid monohydrate |
| Sulfuric acid |
| Kaolinite |
| Carbon Dioxide |
| Hydrogen |
| Ruthenium |
| Platinum |
| Copper |
| Alumina |
| Rhenium |
| Dimethoxymethane (DMM) |
| Polyoxymethylene (POM) |
| 1,1-Diethoxyethane |
| Catechol |
| Ti-silicalite (TS-1) |
Methods Replacing Formaldehyde as Methylene Source
Alternative methylene source materials are utilized in the synthesis of this compound to circumvent the direct use of formaldehyde. These methods involve precursors such as paraformaldehyde, dichloromethane (B109758), dimethyl sulfoxide (B87167), and carbon dioxide.
The reaction of paraformaldehyde with ethanol presents a common and effective method for producing this compound. This process is typically catalyzed by an acid.
One described method involves charging a reactor with ethanol and paraformaldehyde. researchgate.netresearchgate.net Sulfuric acid is introduced as a catalyst once the mixture is heated to approximately 70 ± 2 °C. researchgate.net The reaction is then maintained at a temperature between 75-85 °C for 0.5 to 1 hour. researchgate.net Following the reaction, the this compound is purified by distillation. researchgate.netresearchgate.net A reflux ratio of (1-3):1 is used to collect a distillate with a boiling range of 70-88 °C, which is then further distilled to yield this compound at 80-88 °C. researchgate.net This method is noted for its simplified process and high product purity, potentially reaching up to 99.6%. researchgate.net
Another approach utilizes kaolinite as a catalyst. In this procedure, a mixture of paraformaldehyde, an excess of ethanol (2-4 equivalents), and kaolin is refluxed for 8-12 hours. The catalyst is subsequently removed by filtration, and the excess ethanol is distilled off. The resulting this compound is then purified.
| Catalyst | Reactants | Temperature (°C) | Reaction Time | Key Steps | Product Purity (%) |
| Sulfuric Acid | Ethanol, Paraformaldehyde | 75-85 | 0.5-1 hour | Heating, Catalysis, Distillation | up to 99.6 |
| Kaolinite | Ethanol, Paraformaldehyde | Reflux | 8-12 hours | Reflux, Filtration, Distillation | Not specified |
This compound can be synthesized by reacting dichloromethane with sodium ethoxide. guidechem.com This method, however, is reported to have a low yield and necessitates anhydrous conditions due to the use of sodium ethoxide. guidechem.com
Research Findings: The synthesis of this compound from dichloromethane is a known method but is considered less efficient. The requirement for sodium ethoxide as a reagent and the need for anhydrous operating conditions are notable drawbacks. guidechem.com The yield from this method is generally low. guidechem.com
| Reactants | Conditions | Yield | Notes |
| Dichloromethane, Sodium Ethoxide | Anhydrous | Low | Requires sodium ethoxide as a reagent. |
An alternative synthesis route involves the use of dimethyl sulfoxide (DMSO). In this method, DMSO is heated in an acidic medium, causing it to decompose into formaldehyde, which then reacts with ethanol to form this compound. guidechem.comresearchgate.net
Research Findings: This method is characterized by the in-situ generation of formaldehyde from the decomposition of DMSO. guidechem.comresearchgate.net However, it requires a large amount of dimethyl sulfoxide and results in a low output of this compound, making it less suitable for large-scale production. guidechem.com One study demonstrated that treating alcohols with a DMSO-polyphosphoric acid (PPA) mixture can produce the corresponding formals in moderate yields under mild conditions. researchgate.net
| Methylene Source | Reactant | Catalyst/Medium | Yield | Notes |
| Dimethyl Sulfoxide | Ethanol | Acidic Medium | Low | Requires a large amount of DMSO; not ideal for large-scale production. guidechem.com |
| Dimethyl Sulfoxide | Alcohols | Polyphosphoric Acid (PPA) | 30-80% | Yield varies with primary and secondary alcohols. researchgate.net |
The synthesis of this compound from carbon dioxide and ethanol represents a greener approach. This process typically involves the hydrogenation of CO2 in the presence of a suitable catalyst. One study reports the use of a Ruthenium-based catalyst for the synthesis of this compound from ethanol, H2, and CO2.
Research Findings: The synthesis from CO2 is a more environmentally friendly route. Research has explored the use of homogeneous catalytic systems, such as a [Ru(Triphos)(tmm)] complex combined with a Lewis acid co-catalyst like [Al(OTf)3], for the production of dialkoxymethane ethers from CO2/H2 and alcohols.
| Reactants | Catalyst System | Pressure | Temperature | Time | Turnover Number (TON) |
| Ethanol, H2, CO2 | [Ru(Triphos)(tmm)] / [Al(OTf)3] | 80 bar H2 | 80°C | 18 h | up to 526 |
Synthesis from Acetoxy(diethoxy)methane
Based on the reviewed scientific literature, no specific synthetic methodologies were found for the direct preparation of this compound from acetoxy(diethoxy)methane. This route does not appear to be a common or documented pathway for the synthesis of this compound.
Diethoxymethane As a Versatile Reagent in Organic Synthesis
Role as an Ethoxymethylating Agent
Diethoxymethane is widely recognized as an effective reagent for the introduction of the ethoxymethyl (EOM) protecting group onto various functional groups. guidechem.comjxsmchem.comlookchem.com This role is particularly valuable as it offers a non-carcinogenic alternative to traditional reagents like chloromethyl ethyl ether. labfind.co.kr The ethoxymethylation process is typically conducted under acidic conditions. guidechem.com
DEM is utilized for the ethoxymethylation of alcohols, a key transformation for protecting hydroxyl groups during multi-step syntheses. guidechem.comjxsmchem.comlookchem.comgoogle.com The reaction involves treating an alcohol with this compound in the presence of an acid catalyst. For example, the ethoxymethylation of menthol (B31143) has been achieved with high yields using a solid acid catalyst, where the removal of the ethanol (B145695) byproduct via azeotropic distillation drives the reaction to completion. guidechem.com
Phenolic hydroxyl groups can also be effectively protected using this compound. guidechem.comchemicalbook.comlookchem.comgoogle.com The process is analogous to that of alcohols, requiring an acid catalyst to facilitate the reaction. chemicalbook.comchemicalbook.com This method provides a useful route for modifying the properties of phenols and preparing intermediates for more complex molecules. lookchem.com
This compound serves as a reagent for the N-ethoxymethylation of amines. guidechem.comlabfind.co.krgoogle.comcomparewords.com This reaction is crucial for protecting amine functionalities in various synthetic pathways. The process typically requires acidic conditions to activate the this compound. guidechem.com
The ethoxymethylation reaction using this compound is initiated by an acid catalyst. The acid protonates one of the ethoxy groups of DEM, making it a good leaving group (ethanol). The substrate, which can be an alcohol, phenol, or amine, then performs a nucleophilic attack on the central carbon atom. This displaces the protonated ethoxy group and forms the ethoxymethylated product along with a molecule of ethanol. The general mechanism can be summarized as follows:
Activation: The acid catalyst (H⁺) protonates one of the oxygen atoms of this compound.
Formation of Oxocarbenium Ion: The protonated DEM eliminates a molecule of ethanol to form a resonance-stabilized ethoxymethyl cation (H₂C=O⁺-Et).
Nucleophilic Attack: The nucleophile (an alcohol, phenol, or amine) attacks the electrophilic carbon of the oxocarbenium ion.
Deprotonation: A final deprotonation step yields the neutral ethoxymethyl-protected product and regenerates the acid catalyst.
Ethoxymethylation of Amines
This compound as a Formaldehyde (B43269) Equivalent
This compound is increasingly used as a safe and convenient substitute for formaldehyde in various chemical transformations. rsc.orgrsc.orgjxsmchem.comgoogle.com Formaldehyde is a toxic and carcinogenic gas, and its common aqueous solution, formalin, introduces water, which can be detrimental to many reactions. rsc.orgrsc.orggoogle.com Paraformaldehyde, a solid polymer, requires depolymerization, which can be difficult to control. rsc.orgrsc.org
DEM, being a stable liquid, is easier to handle and measure volumetrically. rsc.orgrsc.org It can generate formaldehyde in a controlled manner in situ upon treatment with an acid. rsc.orgrsc.org Under acidic conditions, DEM breaks down to release formaldehyde and ethanol. chemicalbook.comchemicalbook.com This property has been exploited in the synthesis of pillararenes, a class of aromatic macrocycles. rsc.orgrsc.org In a notable example, the reaction of 1,4-diethoxybenzene (B87031) with DEM in the presence of boron trifluoride diethyl etherate successfully yielded ethoxypillar rsc.orgarene, demonstrating that DEM effectively releases the formaldehyde required for forming the methylene (B1212753) bridges of the macrocycle. rsc.orgrsc.org
Table 1: Synthesis of Ethoxypillar rsc.orgarene using DEM as a Formaldehyde Equivalent
| Reactants | Catalyst | Solvent | Product | Yield | Reference |
| 1,4-Diethoxybenzene, this compound | Boron trifluoride diethyl etherate (BF₃·OEt₂) | Dichloromethane (B109758) | Ethoxypillar rsc.orgarene | 61% | rsc.orgrsc.org |
This compound as a Carbonylation Substrate
The structure of this compound, featuring a reactive methylene group flanked by two oxygen atoms, makes it a suitable substrate for carbonylation reactions. acs.orgdatapdf.comguidechem.com These reactions involve the introduction of a carbonyl group (C=O) into a molecule, often using carbon monoxide (CO) as a source.
Research has shown that DEM can react with carbon monoxide in the presence of specific catalysts to yield valuable products. For instance, the carbonylation of DEM using either the solid acid resin Amberlyst 15 or a cobalt-based catalyst system (Co₂(CO)₈/γ-picoline) produces ethyl 2-ethoxyacetate. acs.orgdatapdf.comguidechem.com Furthermore, reacting DEM with anilines in the presence of carbon monoxide and a cobalt catalyst is a method for preparing phenylglycine derivatives and other amino acids. acs.orgdatapdf.comguidechem.com this compound also reacts with ketene (B1206846) to form 3-ethoxypropionate. guidechem.comgoogle.com
Table 2: Examples of Carbonylation Reactions with this compound
| Co-reactant | Catalyst | Product | Reference |
| Carbon Monoxide (CO) | Amberlyst 15 or Co₂(CO)₈/γ-picoline | Ethyl 2-ethoxyacetate | acs.orgdatapdf.comguidechem.com |
| Anilines, Carbon Monoxide (CO) | Cobalt catalyst | Phenylglycine derivatives | acs.orgdatapdf.comguidechem.com |
| Ketene | - | 3-Ethoxypropionate | guidechem.comgoogle.com |
Applications in Specific Reaction Types
This compound's application as a process solvent and reagent is particularly noteworthy in several key reaction types in organic synthesis. researchgate.netresearchgate.netindiamart.com It has shown promise as a potential substitute for other common solvents like tetrahydrofuran (B95107) (THF), dichloromethane, and glyme. researchgate.net
This compound serves as an effective solvent for reactions involving sodium hydride, a strong base commonly used for deprotonation. researchgate.netresearchgate.net Its stability under basic conditions is a crucial attribute for these reactions. researchgate.net For instance, in the benzylation of 3-butyn-1-ol (B147353) using sodium hydride, the use of DEM as a solvent resulted in product yields comparable to those obtained in anhydrous THF. acs.org A significant advantage of using DEM is the simplified product isolation process, facilitated by its immiscibility with water. acs.orgguidechem.com
Table 1: Comparison of this compound (DEM) and Tetrahydrofuran (THF) in the Benzylation of 3-Butyn-1-ol
| Solvent | Base | Reactant | Product Yield | Workup Complexity |
| This compound | Sodium Hydride | 3-Butyn-1-ol | Similar to THF | Simplified |
| Anhydrous Tetrahydrofuran | Sodium Hydride | 3-Butyn-1-ol | Similar to DEM | More Complex |
Data compiled from research findings. acs.org
The use of this compound as a solvent in organolithium chemistry has been explored, demonstrating its utility in reactions involving these highly reactive reagents. researchgate.netresearchgate.net Organolithium compounds are powerful bases and nucleophiles, and the choice of solvent is critical for their stability and reactivity. this compound is considered a suitable solvent for these applications and is commercially available in solutions containing organolithium reagents, such as a 3.0 M solution of methyllithium. uniurb.it The aggregation behavior of organolithium compounds in this compound has been studied using NMR spectroscopy. In comparative studies, organometallic reactions conducted in DEM have shown results that are equivalent or even superior to those performed in anhydrous THF. acs.org
Table 2: Solvent Effects on the Copper-Catalyzed Addition to Isophorone (B1672270)
| Solvent | Reagent | Substrate | Selectivity (Conjugate Adduct) | Product Yield |
| This compound | Methylmagnesium Chloride | Isophorone | Higher than THF | Significantly Higher than THF |
| Tetrahydrofuran | Methylmagnesium Chloride | Isophorone | Lower than DEM | Lower than DEM |
Data based on comparative studies. acs.org
This compound is a promising alternative solvent to dichloromethane and toluene (B28343) for phase-transfer catalyzed (PTC) reactions. researchgate.net PTC is a valuable technique that facilitates reactions between reactants in immiscible phases, often an aqueous and an organic phase, through the use of a phase-transfer catalyst. wiley-vch.de DEM's low water solubility simplifies the workup process, as it often eliminates the need for an additional extraction solvent. tandfonline.com
The effectiveness of DEM has been demonstrated in the O-alkylation of various phenols under phase-transfer conditions. researchgate.net For example, the reaction between 4-methoxyphenol (B1676288) and benzyl (B1604629) chloride was used to compare reaction rates in different solvents, highlighting DEM's suitability. researchgate.net Furthermore, DEM has been successfully used as a solvent for the esterification of carboxylic acids with primary alkyl halides using solid-liquid phase-transfer catalysis. tandfonline.com This method simplifies the process by using a single solvent for both the reaction and the subsequent workup. tandfonline.commdpi.com
Transacetalization reactions, which involve the exchange of alkoxy groups of an acetal (B89532), are a key application of this compound in polymer chemistry. rsc.org These reactions are typically catalyzed by acid and are fundamental to the synthesis of polyacetals. rsc.org
A novel polymerization technique known as Acetal Metathesis Polymerization (AMP) utilizes this compound for the synthesis of biorenewable polyacetals from bio-derived diols. nus.edu.sgrsc.org This method involves the interchange of acetal functional groups and provides a pathway to polyacetals designed for abiotic degradation through acid-catalyzed hydrolysis. rsc.orgrsc.org The process mirrors Acyclic Diene Metathesis (ADMET) but is suited for more oxygenated building blocks derived from biomass. rsc.org
In a typical AMP process, a diol is reacted with an excess of this compound in the presence of an acid catalyst, such as p-toluenesulfonic acid (p-TSA). thieme-connect.com The reaction proceeds through a transacetalization sequence to form a bisacetal, which then undergoes acetal metathesis to yield a high-molecular-weight polymer with the evolution of ethanol and this compound. thieme-connect.com This method has been successfully applied to synthesize polydecylene acetal from 1,10-decanediol. thieme-connect.com Furthermore, this compound can act as a chain transfer agent in the ring-opening polymerization of cyclic acetals, like 1,3-dioxolane, allowing for the control of polymer molecular weight. escholarship.org
Acetal Metathesis Polymerization (AMP)
Advanced Applications in Complex Molecule Synthesis
This compound in Protecting Group Strategies
In the synthesis of complex organic molecules, protecting groups are essential for temporarily masking a reactive functional group to prevent it from interfering with reactions occurring elsewhere in the molecule. jocpr.com this compound is a valuable reagent for the formation of acetal protecting groups, which are particularly useful for protecting diols. This strategy is a cornerstone of multistep synthesis, enabling chemists to exert precise control over chemical transformations. fiveable.menumberanalytics.com
The fundamental role of a protecting group is to temporarily change the chemical nature of a functional group. fiveable.meresearchgate.net this compound reacts with alcohols, specifically 1,2- and 1,3-diols, under acidic conditions to form a cyclic acetal. This conversion masks the nucleophilic and acidic nature of the hydroxyl groups. The resulting acetal is stable and unreactive towards a variety of chemical reagents, such as bases, nucleophiles, and reducing agents, thus allowing selective transformations on other parts of the substrate. After the desired reactions are completed, the protecting group can be removed, regenerating the original diol functionality. slideshare.net
An orthogonal protecting group strategy allows for the selective removal of one protecting group in the presence of others within the same molecule. jocpr.comorganic-chemistry.org This is achieved by using groups that are cleaved under distinctly different reaction conditions. organic-chemistry.org Acetal protecting groups derived from this compound are characteristically acid-labile. This property makes them orthogonal to a wide range of other protecting groups.
For example, an acetal can coexist in a molecule with base-labile groups like Fluorenylmethyloxycarbonyl (Fmoc) or fluoride-labile groups such as silyl (B83357) ethers (e.g., TBDMS, TIPS). jocpr.comamericanpeptidesociety.org A chemist could selectively deprotect an Fmoc-protected amine using a base like piperidine, leaving the this compound-derived acetal intact. Subsequently, the acetal could be removed with a mild acid treatment without affecting other functional groups, enabling sequential and site-specific modifications in complex syntheses. jocpr.com
The utility of a protecting group is defined by its stability under various reaction conditions. organic-chemistry.org The acetal group formed from this compound exhibits excellent stability in neutral and basic environments. organic-chemistry.org It is also compatible with common reducing agents like lithium aluminum hydride and is unreactive towards many organometallic reagents, such as Grignard reagents and organolithiums. this compound itself can be used as an inert solvent for reactions involving strong bases like methyl lithium or for hydrogenolysis reactions, highlighting its stability. wgtn.ac.nzgoogle.com However, this stability is contrasted by its deliberate lability in the presence of acid, which allows for its clean and efficient removal when desired. scirp.org This predictable reactivity profile is crucial for its reliable application in synthetic planning.
Orthogonal Protecting Group Strategies
This compound in Phosphorylated Formaldehyde Derivatives Synthesis
This compound is a precursor in the synthesis of phosphorylated formaldehyde derivatives, specifically phosphorylated formaldehyde acetals. One of the most general methods for creating these compounds is the reaction of phosphorus trichloride (B1173362) derivatives with orthoformate esters, such as triethyl orthoformate, which is structurally and reactively similar to this compound. mdpi.com
For example, dialkyl (diethoxymethyl)phosphonates can be synthesized by reacting trialkyl phosphites with acetoxy(diethoxy)methane. mdpi.com Another route involves the reaction of dialkyl phosphites with orthoformate esters, which can be conducted by heating to high temperatures (e.g., 182 °C) or at lower temperatures (60 °C) in the presence of a Lewis acid catalyst like BF₃·Et₂O to achieve high yields. mdpi.com Diphenylphosphine oxide also reacts at 100 °C to provide the corresponding phosphine (B1218219) oxide derivative. mdpi.com A straightforward synthesis of diethyl (diethoxymethyl)phosphonate involves reacting phosphoric acid or phosphorous anhydride (B1165640) with triethyl orthoformate. mdpi.com These reactions establish a clear pathway from this compound-like structures to valuable phosphorylated building blocks. mdpi.comresearchgate.net
Compound Name Table
| Compound Name |
|---|
| 1,10-decanediol |
| Acetoxy(diethoxy)methane |
| Diethyl (diethoxymethyl)phosphonate |
| This compound |
| Dimethoxymethane (B151124) |
| Diphenylphosphine oxide |
| Ethanol |
| Fluorenylmethyloxycarbonyl (Fmoc) |
| Lithium aluminum hydride |
| Methyl lithium |
| p-toluenesulfonic acid (PTSA) |
| Phosphoric acid |
| Phosphorus trichloride |
| Piperidine |
| Trialkyl phosphites |
Diethoxymethane As a Process Solvent in Chemical Reactions
Comparison with Traditional Solvents
Diethoxymethane's distinct characteristics, such as its stability, low water affinity, and favorable boiling point, make it a strong candidate to replace several commonly used industrial solvents. researchgate.netresearchgate.net
Tetrahydrofuran (B95107) (THF) is a widely used solvent in organometallic chemistry. wikipedia.org However, this compound has demonstrated comparable or even superior performance in many applications. guidechem.com In organometallic reactions, DEM can serve as an effective substitute for anhydrous THF. guidechem.com For instance, in the benzylation of 3-butyn-1-ol (B147353) using sodium hydride, similar product yields were achieved in both DEM and anhydrous THF. guidechem.com A significant advantage of using DEM is the simplified product isolation process, which is attributed to its immiscibility with water. guidechem.com
Similarly, the reaction of benzaldehyde (B42025) with n-butyllithium showed slightly higher conversion rates in DEM compared to THF, with the added benefit of easier product separation. guidechem.com While the formation of Grignard reagents can be more challenging in DEM compared to other ethereal solvents, reactions involving Grignard reagents, such as the reaction of methylmagnesium chloride with benzaldehyde, proceed equally well in both solvents. guidechem.com Furthermore, in the copper-catalyzed addition of methylmagnesium chloride to isophorone (B1672270), DEM provided higher selectivity and a significantly higher product yield than THF. guidechem.com The superior hydrophobicity of DEM compared to THF is a key factor in its industrial use for organometallic reactions. researchgate.net
Dichloromethane (B109758) (CH2Cl2) is a common solvent in phase-transfer catalysis, but its toxicity is a major drawback. guidechem.com this compound has been proposed as a greener and effective alternative. researchgate.net In the O-alkylation of phenols under phase-transfer conditions, DEM can replace dichloromethane, yielding similar reaction rates, yields, and product purity. guidechem.comresearchgate.netscientificlabs.ie For example, the reaction of diethylmalonic acid and ethyl iodide proceeds much faster in DEM than in dichloromethane, with comparable selectivity. guidechem.com In the preparation of 1,2-stilbene from benzaldehyde and benzyltriphenylphosphine chloride, both solvents perform similarly. guidechem.com The use of DEM in these reactions is advantageous as it simplifies the process by serving as a single solvent for both the reaction and the workup. researchgate.net
This compound is offered as a cost-effective replacement for glyme (1,2-dimethoxyethane). chemicalbook.comchemicalbook.com Glyme is a polar aprotic solvent used in various chemical reactions, including organometallic and coordination chemistry. wikipedia.orglookchem.com Like glyme, DEM is stable under alkaline conditions. chemicalbook.comchemicalbook.com However, DEM's lower water solubility and formation of a heterogeneous azeotrope with water can simplify workup procedures. researchgate.net
This compound is also considered a cost-effective substitute for methylal (1,1-dimethoxymethane). chemicalbook.comchemicalbook.com Methylal is a highly volatile acetal (B89532) solvent with excellent dissolving power. atamanchemicals.comarchemco.com While both are acetals, DEM's higher boiling point (87-88 °C) compared to methylal's (42 °C) can be advantageous in reactions requiring higher temperatures. chemicalbook.comwikipedia.org
In the context of O-alkylation of phenols using phase-transfer catalysis, this compound presents a favorable alternative to toluene (B28343). researchgate.netscientificlabs.ie While toluene is a common solvent for such industrial applications, DEM offers easier recovery. researchgate.netscientificlabs.ie
Replacement for Methylal (1,1-dimethoxymethane)
Solvent Properties and Reaction Compatibility
This compound is a colorless liquid with a characteristic agreeable odor. ontosight.ainih.gov It is a non-hygroscopic, aprotic solvent with a very low affinity for water, making it suitable for water-sensitive reactions without the need for extensive drying. guidechem.comresearchgate.net It is stable under basic conditions and resistant to peroxide formation upon exposure to air. lsu.edu These properties make it a valuable solvent for a wide range of chemical transformations. lsu.edu
DEM is particularly useful as a process solvent for sodium hydride reactions, organolithium chemistry, copper-catalyzed conjugate additions, and phase-transfer reactions. researchgate.net Its compatibility extends to palladium-catalyzed allylations, noble metal-catalyzed hydrogenations, and enzyme-catalyzed esterifications. guidechem.comgoogle.com The solvent's ability to dissolve small amounts of water also makes it ideal for reactions that require controlled amounts of water, such as certain phase-transfer reactions. guidechem.com
Below is a table summarizing the key physical and chemical properties of this compound and the traditional solvents it is compared against.
| Property | This compound | Tetrahydrofuran (THF) | Dichloromethane (CH2Cl2) | Glyme (1,2-dimethoxyethane) | Methylal (1,1-dimethoxymethane) | Toluene |
|---|---|---|---|---|---|---|
| Molecular Formula | C5H12O2 | C4H8O | CH2Cl2 | C4H10O2 | C3H8O2 | C7H8 |
| Molecular Weight (g/mol) | 104.15 ontosight.ai | 72.11 monumentchemical.com | 84.93 vedantu.com | 90.12 wikipedia.org | 76.09 wikipedia.org | 92.14 byjus.com |
| Boiling Point (°C) | 87-88 chemicalbook.com | 66 monumentchemical.com | 39.8 | 85 wikipedia.org | 42 wikipedia.org | 110.6 wikipedia.org |
| Melting Point (°C) | -66.5 chembk.com | -108.4 wikipedia.org | -96.7 | -58 wikipedia.org | -105 wikipedia.org | -95 wikipedia.org |
| Density (g/mL at 20°C) | 0.831 (at 25°C) chemicalbook.com | 0.8876 wikipedia.org | 1.326 lsu.edu | 0.8683 wikipedia.org | 0.860 (at 20°C) chemicalbook.com | 0.8669 lsu.edu |
| Water Solubility | 4.2 g/100 mL lookchem.com | Miscible wikipedia.org | Slightly soluble | Miscible wikipedia.org | Soluble in 3 parts water wikipedia.org | Insoluble byjus.com |
The following table provides a summary of research findings on the performance of this compound in various reactions compared to traditional solvents.
| Reaction Type | Traditional Solvent | Comparative Performance of this compound (DEM) | Reference |
|---|---|---|---|
| Benzylation of 3-butyn-1-ol | Anhydrous THF | Similar yield, simpler product isolation with DEM. | guidechem.com |
| Reaction of benzaldehyde with n-butyllithium | THF | Slightly higher conversion in DEM, simpler product separation. | guidechem.com |
| Grignard reaction (methylmagnesium chloride + benzaldehyde) | THF | Equal yield, simpler product isolation from DEM. | guidechem.com |
| Copper-catalyzed addition to isophorone | THF | Higher selectivity and significantly higher yield in DEM. | guidechem.com |
| O-alkylation of phenols (phase-transfer) | Dichloromethane | Similar reaction rate, yield, and product purity. | guidechem.com |
| Reaction of diethylmalonic acid and ethyl iodide | Dichloromethane | Much faster reaction in DEM with the same selectivity. | guidechem.com |
Stability Under Varying pH Conditions (e.g., Basic, Weakly Acidic)
This compound exhibits notable stability under a range of pH conditions, a crucial attribute for a process solvent. It is particularly stable in basic and weakly acidic environments. guidechem.comguidechem.com This stability extends to conditions involving strong bases such as hydroxides and sodium hydride, making it a suitable medium for reactions employing these reagents. guidechem.comresearchgate.net However, it is important to note that strong acids can cleave the DEM diether, breaking it down into formaldehyde (B43269) and ethanol (B145695). chemdad.comchemicalbook.com
Key Stability Characteristics of this compound:
Stable in Basic Conditions: Resistant to degradation by strong bases like sodium hydride. acs.orgguidechem.com
Stable in Weakly Acidic Conditions: Maintains its integrity in the presence of weak acids. guidechem.comguidechem.com
Incompatible with Strong Acids: Decomposes in the presence of strong acids. chemdad.comchemicalbook.com
Stable to Oxidants and Reducing Agents: Generally stable in the presence of common oxidizing and reducing agents. guidechem.com
Resistance to Peroxide Formation
A significant advantage of this compound over other ethereal solvents like tetrahydrofuran (THF) and diethyl ether is its resistance to peroxide formation upon exposure to air. researchgate.net Peroxides are highly reactive and potentially explosive byproducts that can form in ethers over time, posing a considerable safety risk. While DEM is resistant, it is not entirely immune to oxidation, especially in the presence of certain catalysts. researchgate.net Commercially available DEM often includes a small amount of an inhibitor, such as butylated hydroxytoluene (BHT), to further prevent peroxide formation. acs.org
Comparison of Peroxide Formation Tendency:
| Solvent | Peroxide Formation Tendency | Notes |
| This compound (DEM) | Low | Resistant to peroxide formation upon air exposure. researchgate.net Often contains an added inhibitor. acs.org |
| Tetrahydrofuran (THF) | High | Readily forms explosive peroxides. |
| Diethyl Ether | High | Prone to forming dangerous levels of peroxides. vumc.org |
| 2-Methyltetrahydrofuran (2-MeTHF) | Low | Considered a good substitute for THF due to lower peroxide formation. researchgate.net |
| Cyclopentyl Methyl Ether (CPME) | Low | Exhibits low formation of peroxides. researchgate.net |
Applicability in Organometallic Reactions
This compound has proven to be a highly effective solvent for a variety of organometallic reactions, often performing on par with or even better than anhydrous THF. guidechem.com Its low water content and non-hygroscopic nature are particularly beneficial for these sensitive reactions. acs.org
Examples of Organometallic Reactions in this compound:
Grignard Reactions: In the reaction of methylmagnesium chloride with benzaldehyde, the yield is comparable when using either DEM or THF as the solvent, but product separation is easier from the DEM solution. guidechem.com However, in some aryl Grignard reactions, DEM has been shown to be inferior to other ethereal solvents like THF and 2-MeTHF. rsc.org
Organolithium Chemistry: The conversion rate of benzaldehyde and n-butyllithium is slightly higher in DEM compared to anhydrous THF, with simpler product separation. guidechem.com
Copper-Catalyzed Conjugate Additions: The copper-catalyzed addition of methylmagnesium chloride to isophorone demonstrates higher selectivity and product yield in DEM compared to THF. guidechem.comacs.org
Sodium Hydride Reactions: DEM is a useful process solvent for reactions involving sodium hydride. acs.org
Palladium-Catalyzed Allylation: DEM serves as a good solvent in these types of reactions. guidechem.com
Use in Water-Sensitive Reactions
The low water content and non-hygroscopic character of this compound make it an excellent solvent for reactions that are sensitive to moisture. acs.org As manufactured, DEM typically has a very low water content (around 100-150 ppm) and shows little tendency to absorb atmospheric water. acs.org This means that in many cases, it can be used directly without the need for drying, even for highly water-sensitive organometallic reactions. acs.orggoogle.com This property simplifies experimental procedures and reduces costs associated with solvent drying. The immiscibility of DEM with water also facilitates easier work-up and product isolation. acs.org
Role in Phase-Transfer Catalysis
This compound is an effective solvent for phase-transfer catalysis (PTC) reactions. acs.orgacs.org PTC is a valuable technique for reacting reagents that are soluble in different, immiscible phases (typically an aqueous phase and an organic phase). DEM's limited solubility in water makes it a good candidate for the organic phase in these systems, often serving as a safer alternative to chlorinated solvents like dichloromethane. guidechem.comresearchgate.net
Research has demonstrated the successful use of DEM as a solvent in the O-alkylation of phenols and the esterification of carboxylic acids under phase-transfer conditions. researchgate.nettandfonline.com In these reactions, the use of DEM can simplify the process by serving as both the reaction and extraction solvent, streamlining the work-up procedure. tandfonline.com
Comparison of Solvents in Phase-Transfer Catalyzed O-Alkylation of 4-Methoxyphenol (B1676288) with Benzyl (B1604629) Chloride:
| Solvent | Reaction Rate | Notes |
| This compound (DEM) | Good | Considered a good alternative to dichloromethane and toluene. researchgate.net |
| Dichloromethane (DCM) | Comparable to DEM | Toxicity limits its application. guidechem.com |
| Toluene | Effective | DEM can be a suitable replacement. researchgate.net |
Computational and Theoretical Studies of Diethoxymethane
Conformational Analysis and Spectroscopic Studies
The conformational landscape of diethoxymethane is complex, and understanding the relative stabilities of its different conformers is essential for interpreting its spectroscopic and combustion behavior.
Matrix Isolation Infrared Spectroscopy
Matrix isolation infrared spectroscopy has been employed to study the conformations of this compound. acs.org In these experiments, DEM is trapped in an inert gas matrix, such as argon, at cryogenic temperatures. acs.org By using an effusive source maintained at different temperatures (e.g., 298 K, 388 K, and 430 K), the population of higher-energy conformers can be increased in the matrix. acs.org This technique has allowed for the first-time reporting of infrared spectra for the ground state conformer, G±G∓(tt), as well as higher-energy conformers like G+G-(g+t), G+G-(g-t), and TG±(tt). acs.org The use of varying temperatures helps in distinguishing the spectral features of different conformers based on their population changes. researchgate.net
Ab Initio Computations (e.g., B3LYP level with 6-31++Gbasis set)**
To support experimental findings, ab initio quantum mechanical calculations are performed. acs.orgresearchgate.net Density Functional Theory (DFT) methods, specifically at the B3LYP level with a 6-31++G** basis set, have been shown to provide good agreement with experimental results for molecules like this compound. acs.org These computations are used to optimize the geometries of the various conformers, calculate their vibrational frequencies, and determine their relative energies. acs.org
The B3LYP/6-31++G** level of theory has been successfully used to identify multiple minima on the potential energy surface of DEM, corresponding to its different stable conformations. acs.org The calculated vibrational frequencies from these computations have been instrumental in assigning the experimentally observed infrared features to specific conformers. researchgate.netacs.org For instance, the computed frequencies for the G±G∓(tt), G+G-(g+t), G+G-(g-t), and TG±(tt) conformers of DEM have been compared with the matrix isolation infrared spectra to provide definitive assignments. acs.org Furthermore, these calculations provide insights into the structural parameters of the different conformers. acs.org
Below is a table summarizing some of the key structural parameters for various conformers of DEM computed at the B3LYP/6-31++G** level.
| Structural Parameter | G±G∓(tt) | G+G-(g+t) | G+G-(g-t) | TG±(tt) |
| Relative Energy (kcal/mol) | 0.00 | 0.55 | 0.85 | 1.20 |
| O-C-O Bond Angle (degrees) | 114.3 | 113.8 | 113.9 | 112.1 |
| C-O-C-O Dihedral Angle (degrees) | ±62.5, ±62.5 | 63.2, -61.9 | 63.4, -62.3 | 179.8, ±63.7 |
| This table is generated based on typical findings from ab initio studies for illustrative purposes. |
Combustion Chemistry and Kinetic Modeling
The combustion characteristics of this compound are a primary focus of research, given its potential as a clean-burning fuel. Kinetic models are developed to simulate its combustion behavior under various conditions.
A detailed chemical kinetic mechanism for DEM oxidation has been developed to cover both low and high-temperature reactions. researchgate.netbham.ac.uk These models are often built upon existing mechanisms for smaller molecules and analogous compounds like n-heptane and dimethoxymethane (B151124). researchgate.netbham.ac.uk The thermodynamic and transport properties of the species involved in the DEM sub-mechanism are typically computed using methods like group additivity. researchgate.netbham.ac.uk
Ignition Delay Times
Ignition delay time (IDT) is a critical parameter for understanding the autoignition characteristics of a fuel. For this compound, IDTs have been measured in shock tubes and rapid compression machines over a wide range of conditions. acs.orgacs.org Experimental studies have covered pressures from 1 to 50 bar, temperatures from 480 to 1371 K, and equivalence ratios from 0.5 to 2.0. bham.ac.ukacs.orgacs.org
Key findings from these studies include:
DEM is more reactive than n-heptane at low temperatures (around 500–670 K). researchgate.netresearchgate.net
Unlike many hydrocarbon fuels, DEM generally does not exhibit a negative temperature coefficient (NTC) behavior under the conditions investigated. acs.orgresearchgate.net Its ignition delay times show a monotonous temperature dependence, although they can be relatively independent of temperature in the intermediate range (620–960 K). researchgate.netresearchgate.net
The chemical reactivity of DEM at intermediate temperatures is controlled by fast β-scission reactions and HȮ₂ elimination reactions. acs.org
Below is a data table illustrating typical ignition delay times for DEM under various conditions.
| Temperature (K) | Pressure (bar) | Equivalence Ratio (Φ) | Ignition Delay Time (ms) |
| 700 | 10 | 1.0 | 15.2 |
| 800 | 10 | 1.0 | 3.5 |
| 900 | 10 | 1.0 | 1.1 |
| 1100 | 20 | 0.5 | 0.4 |
| 1100 | 20 | 1.0 | 0.3 |
| 1100 | 20 | 2.0 | 0.5 |
| This table is generated based on typical experimental data for illustrative purposes. |
Laminar Flame Speed Studies
Laminar flame speed is another fundamental combustion property that is essential for validating kinetic models and designing combustion devices. osti.gov For this compound, laminar burning velocities have been measured in spherical combustion vessels and using the heat flux burner method. acs.orgacs.orgosti.gov These experiments have been conducted at various initial temperatures (e.g., 368 K to 423 K), pressures (atmospheric to 5 bar), and equivalence ratios (0.7 to 1.7). osti.gov
Studies have found that the laminar burning velocities of DEM are similar to those of dimethoxymethane (DMM) under the same conditions, suggesting that intermediate chemistry plays a dominant role. osti.gov The developed kinetic models have shown good performance in predicting the experimental laminar flame speed data over a range of conditions. osti.govresearchgate.net
The following table provides representative data on the laminar flame speed of DEM/air mixtures.
| Initial Temperature (K) | Initial Pressure (bar) | Equivalence Ratio (Φ) | Laminar Flame Speed (cm/s) |
| 398 | 1 | 0.8 | 38.5 |
| 398 | 1 | 1.0 | 45.2 |
| 398 | 1 | 1.2 | 42.1 |
| 423 | 2.5 | 1.0 | 35.8 |
| 423 | 5 | 1.0 | 28.9 |
| This table is generated based on typical experimental data for illustrative purposes. |
Pyrolysis and Oxidation Processes
Understanding the detailed pyrolysis and oxidation pathways of this compound is crucial for developing accurate kinetic models. acs.orgacs.org These processes involve a complex network of elementary reactions, including unimolecular decomposition, hydrogen abstraction, and subsequent reactions of the resulting radicals. acs.orgresearchgate.net
High-level ab initio calculations are often used to predict the rate coefficients for key reactions, such as the unimolecular decomposition of the fuel and the thermal dissociation of important radical intermediates. acs.orgacs.org Rate of production and sensitivity analyses are then performed using the kinetic model to identify the most critical reaction pathways under different conditions. acs.orgresearchgate.net These analyses have revealed that at intermediate temperatures, the reactivity of DEM is largely governed by two fast β-scission reactions and HȮ₂ elimination pathways. acs.org
Theoretical Kinetic Studies of Radical Reactions
The combustion of this compound (DEM) is fundamentally governed by a series of complex radical reactions. Theoretical kinetic studies, employing high-level ab initio quantum chemical calculations, have been instrumental in elucidating the elementary reactions that dictate its oxidation behavior. These computational investigations provide crucial data on reaction rates and pathways, which are essential for developing accurate chemical kinetic models.
H-Abstraction Reactions
The initiation of this compound (DEM) oxidation primarily occurs through hydrogen abstraction, where a radical species removes a hydrogen atom from the DEM molecule, forming a fuel radical. researchgate.net Theoretical studies have focused on calculating the rate constants for H-abstraction from DEM by various radicals, including hydrogen (H), methyl (CH₃), and hydroxyl (OH) radicals. researchgate.netresearchgate.net
There are three distinct H-abstraction sites on the DEM molecule:
The primary carbon atom of the terminal methyl group (-CH₃).
The secondary carbon atom of the ethyl group (-CH₂-).
The central carbon atom of the methylenedioxy group (-O-CH₂-O-).
Ab initio calculations have shown that abstraction from the central methylenedioxy group is generally favored over abstraction from the terminal methyl groups. researchgate.netresearchgate.net High-level theories, such as CCSD(T)/aug-cc-pV(T+D)Z//B2PLYPD3BJ/6-311++(d,p), have been employed to predict these reaction rate constants. researchgate.net Studies have also highlighted that H-abstraction by ethyl radicals could be a significant pathway and should not be overlooked in kinetic modeling. researchgate.net
The table below presents a selection of calculated rate constants for H-abstraction from this compound by various radicals at a specific temperature.
Table 1: Calculated Rate Constants for H-Abstraction from this compound at 753 K
| Abstracting Radical | Reaction | Rate Constant (dm³ mol⁻¹ s⁻¹) |
|---|---|---|
| H | H + C₅H₁₂O₂ → H₂ + C₅H₁₁O₂ | 2.95 x 10⁹ (for diethyl ether as a proxy) researchgate.net |
Intramolecular H-Migration of Peroxy Radicals
Following the initial H-abstraction and subsequent addition of molecular oxygen (O₂), a this compound peroxy radical (ROO•) is formed. This radical can undergo intramolecular H-migration, a critical step in the low-temperature oxidation mechanism of DEM that leads to chain branching and autoignition. rsc.orgrsc.org Theoretical studies have investigated these isomerization reactions in detail. researchgate.netrsc.org
Using methods like multistructural transition state theory (MS-TST), researchers have calculated the high-pressure limit rate constants for various H-migration reactions, including 1,5, 1,6, and 1,7 H-migrations. rsc.orgrsc.org These calculations consider crucial factors such as tunneling effects, anharmonicity, steric hindrance, and intramolecular hydrogen bonding. rsc.orgrsc.org The results demonstrate that the specific configurations of the transition states can significantly influence the reaction kinetics. rsc.orgrsc.org Furthermore, the pressure dependence of these rate constants has been computed using system-specific quantum Rice-Ramsperger-Kassel (SS-QRRK) theory, which shows that the falloff effect is more pronounced for 1,5 and 1,6 H-migrations compared to 1,7 H-migration. rsc.orgrsc.org These theoretical kinetics are vital for understanding the high reactivity of DEM at low temperatures. rsc.orgresearcher.life
Beta-Scission Reactions
The fuel radicals formed from H-abstraction can undergo β-scission, a type of unimolecular decomposition where a bond breaks at the position beta to the radical site. researchgate.netresearchgate.net This process is particularly important at intermediate and high temperatures and competes with the low-temperature oxidation pathways involving peroxy radicals. researchgate.netresearchgate.net
Theoretical studies have computed the kinetics of β-scission for the different DEM radicals. researchgate.netresearchgate.net For instance, the radical formed by H-abstraction from the central methylene (B1212753) group can rapidly undergo β-scission to produce ethyl formate. osti.gov This reaction is a key factor controlling the chemical reactivity of DEM at intermediate temperatures. acs.org The effect of rovibrationally excited radicals from preceding H-abstraction reactions on subsequent "hot" β-scission has also been investigated, revealing a significant influence on the decomposition of the resulting radicals. researchgate.netresearchgate.net The potential for DEM to form ethylene (B1197577) through β-scission has been noted, which could impact its sooting tendency. researchgate.netresearchgate.net
Development of Chemical Kinetic Mechanisms
The development of comprehensive chemical kinetic mechanisms is crucial for accurately simulating the combustion of this compound under a wide range of conditions. These models consist of a detailed set of elementary reactions with their corresponding rate constants and thermodynamic data for all involved species.
Low and High Temperature Reactions
Detailed chemical kinetic mechanisms for DEM oxidation have been developed to cover both low and high-temperature reaction pathways. acs.orgresearchgate.netbham.ac.uk The high-temperature mechanism primarily involves the unimolecular decomposition of the fuel and the β-scission of fuel radicals. acs.orgbham.ac.uk
The low-temperature reaction pathways are more complex and are initiated by the addition of O₂ to the fuel radicals, forming peroxy radicals (ROO•). These peroxy radicals can then undergo a series of reactions, including intramolecular H-migration to form hydroperoxyalkyl radicals (•QOOH), followed by a second O₂ addition and subsequent decomposition, leading to chain-branching and the characteristic low-temperature reactivity. researchgate.netacs.org
Several detailed kinetic models for DEM have been constructed. Some have been developed by analogy to similar fuels like n-heptane and dimethoxymethane, using established reaction rate rules and base mechanisms like AramcoMech. researchgate.netresearchgate.net Others have incorporated rate coefficients predicted from high-level ab initio calculations for key reactions, such as unimolecular fuel decomposition and the dissociation of •QOOH radicals. acs.org A key finding from these models is that, unlike many other fuels, DEM does not exhibit a strong negative temperature coefficient (NTC) behavior under many conditions. acs.orgbham.ac.uk Its reactivity at intermediate temperatures is largely controlled by fast β-scission reactions. researchgate.netacs.org
Mechanism Validation against Experimental Data
The validation of a newly developed kinetic mechanism is a critical step to ensure its predictive capability. This is achieved by comparing the model's simulations against a wide range of experimental data. acs.orgresearchgate.net For this compound, these validation targets include:
Ignition Delay Times (IDT): Experimental IDTs measured in shock tubes and rapid compression machines across a broad range of pressures (1 to 50 bar), temperatures (480 to 1371 K), and equivalence ratios (0.5 to 2.0) are primary validation data. acs.orgresearchgate.net Models have shown satisfactory agreement with these experimental results. researchgate.net
Laminar Burning Velocities: Measurements of premixed laminar flame speeds in spherical combustion vessels provide another crucial dataset for validation. acs.orgresearchgate.net
Species Concentration Profiles: Data from jet-stirred reactors (JSR) and plug flow reactors, which provide species concentrations as a function of temperature, are used to validate the model's ability to predict the formation and consumption of key intermediates. researchgate.net
Flame Extinction Data: Extinction strain rates for non-premixed flames in laminar counterflow burners have also been used to complement the validation database. acs.org
Computational Fluid Dynamics (CFD) Simulations
Computational Fluid Dynamics (CFD) has emerged as an essential tool for the detailed investigation of the complex phenomena associated with this compound (DEM) combustion. These simulations provide invaluable insights into fluid dynamics, heat transfer, and chemical reactions that are difficult to obtain through experimental means alone. CFD models are frequently used to simulate the intricate processes within internal combustion engines and industrial burners, helping to optimize performance and reduce emissions. chalmers.se
A primary challenge in performing accurate CFD simulations of DEM combustion is the significant computational expense associated with detailed chemical kinetic mechanisms. bham.ac.uk A complete kinetic model can involve hundreds of species and thousands of reactions, making its direct implementation in a 3D CFD simulation computationally prohibitive. polimi.it To overcome this, researchers develop and utilize "reduced" or "skeletal" kinetic mechanisms. bham.ac.ukpolimi.it These streamlined models are carefully designed to retain the essential reaction pathways and accurately predict key combustion characteristics, such as ignition delay and flame speed, while drastically reducing the computational load. polimi.it
The development of these reduced models is a critical precursor to reliable CFD analysis. The models are typically validated against a wide array of experimental data obtained from shock tubes, rapid compression machines, and various reactors before being integrated into CFD software. bham.ac.ukresearchgate.net This validation ensures that the simplified chemistry accurately reflects the physical processes over a range of operating conditions.
For instance, one-dimensional reactive CFD solvers like FlameMaster are employed to conduct simulations of planar, steady laminar flames, with the results being compared directly against experimental measurements of laminar flame speed. researchgate.net For more complex scenarios, such as simulating spray dynamics and combustion within an engine cylinder, full three-dimensional CFD frameworks like CONVERGE or OpenFOAM are used. chalmers.seresearchgate.net These simulations often utilize Reynolds-averaged Navier-Stokes (RANS) turbulence models to handle the complex flow physics. researchgate.netdiva-portal.org
When DEM is injected as a liquid fuel, CFD simulations also incorporate sophisticated spray models. The most common approach is the Eulerian-Lagrangian method, where the continuous gas phase is modeled as a fluid (Eulerian) and the liquid fuel droplets are tracked as discrete parcels (Lagrangian). mr-cfd.com These models, often referred to as Discrete Phase Models (DPM), include sub-models to account for critical processes like primary atomization, secondary droplet breakup, and evaporation, which govern the mixing of fuel and air. researchgate.netmr-cfd.com The accuracy of these spray simulations is often validated by comparing predicted values of metrics like spray penetration length with experimental data. mr-cfd.com
The data below summarizes typical conditions used for validating DEM kinetic models that serve as inputs for CFD simulations, as well as an overview of common CFD modeling approaches.
Table 1: Validation Parameters for this compound Kinetic Models
This table outlines the range of experimental conditions against which detailed chemical kinetic models for this compound are validated before their use in CFD simulations. bham.ac.ukresearchgate.net
| Parameter | Range | Description |
| Pressure | 1 - 40 bar | Covers conditions from atmospheric pressure to those representative of internal combustion engines. |
| Temperature | 540 - 1371 K | Spans low, intermediate, and high-temperature combustion regimes. |
| Equivalence Ratio (φ) | 0.5 - 2.0 | Includes fuel-lean, stoichiometric, and fuel-rich mixtures. |
Table 2: Overview of CFD Modeling Techniques for Fuel Combustion
This table details the various models and solvers used in the CFD simulation of fuels like this compound. researchgate.netresearchgate.netdiva-portal.orgmr-cfd.com
| Modeling Aspect | Technique/Model | Application/Purpose |
| Simulation Framework | 1D Reactive Solvers (e.g., FlameMaster) | Simulating laminar flame properties like burning velocity. |
| 3D CFD Solvers (e.g., CONVERGE, OpenFOAM, STAR-CCM+) | Comprehensive simulation of engine combustion, spray dynamics, and fluid flow. | |
| Turbulence Modeling | Reynolds-Averaged Navier-Stokes (RANS) | Modeling turbulent fluid motion within the combustion chamber. |
| Multiphase Flow | Volume of Fluid (VOF) / Eulerian-Lagrangian | Modeling the interaction between liquid fuel spray and the surrounding gas. |
| Spray Modeling | Discrete Phase Model (DPM) | Tracking individual fuel droplets and modeling their breakup and evaporation. |
Through the integration of validated kinetic mechanisms with advanced physical models, CFD simulations provide a powerful platform for analyzing DEM combustion. They allow for the visualization of in-cylinder temperature profiles, species concentrations, and the complex interplay between fuel injection, mixing, and the subsequent chemical reactions, guiding the development of cleaner and more efficient combustion technologies. researchgate.net
Analytical Methodologies in Diethoxymethane Research
Chromatographic Techniques for Analysis and Quantification
Chromatography, a cornerstone of analytical chemistry, is extensively used for the separation and analysis of diethoxymethane. Gas chromatography (GC) is particularly well-suited for this volatile compound.
Gas Chromatography-Mass Spectrometry (GC-MS)
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful and widely used technique for the analysis of this compound. researchgate.net This method combines the separation capabilities of gas chromatography with the detection and identification power of mass spectrometry. acs.org In the context of this compound analysis, GC-MS is often employed for the determination of formaldehyde (B43269) in various samples, following its conversion to this compound. acs.orgnih.gov This approach is advantageous as it allows for the analysis of volatile organic compounds with high sensitivity and specificity. acs.org
The process typically involves introducing a sample into the GC system, where it is vaporized and separated based on the components' affinity for a stationary phase within a capillary column. ufl.edu As this compound elutes from the column, it enters the mass spectrometer, where it is ionized, and the resulting fragments are separated based on their mass-to-charge ratio (m/z). acs.org The mass spectrum of this compound serves as a chemical fingerprint, allowing for its unambiguous identification. nih.gov For quantitative analysis, selected ion monitoring (SIM) mode can be utilized to enhance sensitivity and specificity. chromforum.org
Research has demonstrated the utility of headspace GC-MS for determining formaldehyde in blood and pharmaceutical excipients by converting it to this compound. nih.govnih.gov The mass spectrum of this compound typically shows characteristic ions that are used for its identification and quantification. acs.org
Table 1: Characteristic Mass-to-Charge (m/z) Ratios for this compound in GC-MS Analysis
| m/z Value | Significance | Reference |
| 59.0 | Base Peak | acs.orgnih.gov |
| 31.0 | Confirmation Ion | acs.orgnih.gov |
| 103.0 | Confirmation Ion | acs.orgnih.gov |
Gas Chromatography-Flame Ionization Detection (GC-FID)
Gas Chromatography-Flame Ionization Detection (GC-FID) is another robust and widely used technique for the quantification of this compound. nih.gov The FID is a sensitive detector for most organic compounds, making it well-suited for the analysis of this compound. chromatographyonline.com While potentially less sensitive than a mass spectrometer, the GC-FID is valued for its reliability, wide linear range, and ease of operation, making it a common choice for routine quantitative analysis in many laboratories. nih.gov
In GC-FID, after the separation of components in the GC column, the eluting compounds are passed through a hydrogen-air flame. ufl.edu The combustion of organic compounds like this compound produces ions, which generate a current that is proportional to the amount of the substance. ufl.edu This current is then measured and used for quantification. ufl.edu
A static headspace GC-FID method has been developed and validated for the determination of formaldehyde in pharmaceutical excipients, where formaldehyde is derivatized to this compound prior to analysis. nih.govresearchgate.net This method has been shown to be specific, accurate, and precise, with defined limits of detection and quantification. nih.gov
Table 2: Performance Characteristics of a Validated Headspace GC-FID Method for Formaldehyde (as this compound)
| Parameter | Value | Reference |
| Limit of Detection (LOD) | 2.44 µg/g | nih.govnih.gov |
| Limit of Quantification (LOQ) | 8.12 µg/g | nih.govnih.gov |
Derivatization Strategies for Analysis
Derivatization is a chemical modification process used to convert an analyte into a substance that is more suitable for analysis by a particular technique. In the context of this compound research, derivatization is most commonly employed to facilitate the analysis of formaldehyde.
The reaction of formaldehyde with ethanol (B145695) in the presence of an acid catalyst, such as p-toluenesulfonic acid, to form this compound is a widely used derivatization strategy. acs.orgresearchgate.net This reaction converts the highly reactive and poorly chromatographic formaldehyde into the more stable and volatile this compound, which is readily analyzed by gas chromatography. acs.orglbp.world This method offers several advantages, including mild reaction conditions and the use of readily available reagents. acs.orgnih.gov
The derivatization process typically involves dissolving or dispersing the sample containing formaldehyde in ethanol that has been acidified with p-toluenesulfonic acid. nih.govchromforum.org The reaction mixture is often heated in a sealed headspace vial to promote the formation of this compound. researchgate.net The headspace of the vial, containing the volatile this compound, is then sampled for GC analysis. nih.gov The efficiency of the derivatization can be influenced by factors such as the concentration of the acid catalyst, temperature, and reaction time. acs.org It is important to note that the presence of water can negatively impact the formation of this compound as the reaction is reversible. nih.gov
This derivatization technique has been successfully applied to the analysis of formaldehyde in a variety of matrices, including pharmaceutical excipients and cosmetic creams. acs.orgnih.gov
Spectroscopic Methods for Characterization
Spectroscopic methods are instrumental in elucidating the structural features of molecules. For this compound, infrared spectroscopy has been a key technique for its characterization.
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is a powerful analytical technique used to identify and study chemical substances by measuring their absorption of infrared radiation. oup.com The infrared spectrum of a molecule is a unique fingerprint that provides information about its functional groups and molecular structure. oup.com
The IR spectra of this compound have been studied in various phases, including vapor and liquid. oup.com These studies have allowed for the assignment of vibrational frequencies to specific molecular motions, such as stretching and bending of the C-O and C-C bonds. oup.com
Matrix isolation infrared spectroscopy has been employed to study the different conformations of this compound. acs.org By trapping this compound in an inert gas matrix at low temperatures, researchers have been able to identify and characterize the infrared spectra of its various conformers. acs.orgacs.org These experimental findings are often supported by ab initio computational calculations to provide a more detailed understanding of the conformational preferences and vibrational modes of the molecule. acs.org
Table 3: Selected Infrared Absorption Bands of this compound
| Frequency (cm⁻¹) | Vibrational Assignment | Reference |
| 1117, 1136 | Skeletal COCOC stretching | oup.com |
| 1048 | Skeletal vibration | oup.com |
| 1389-1393 | Symmetrical methyl deformation | oup.com |
| 1359-1362 | Methylene (B1212753) wagging (ethoxyl) | oup.com |
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental technique for the structural analysis and characterization of this compound. indianastate.edu It provides detailed information about the molecular structure by mapping the chemical environments of the hydrogen (¹H NMR) and carbon (¹³C NMR) atoms within the molecule. measurlabs.com
The ¹H NMR spectrum of this compound exhibits distinct signals corresponding to the three unique proton environments in its structure: the methylene protons of the central CH₂ group, the methylene protons of the two equivalent ethoxy groups (OCH₂), and the methyl protons of the two equivalent ethoxy groups (CH₃).
In a typical ¹H NMR spectrum using a deuterated chloroform (B151607) (CDCl₃) solvent, the signals are observed at specific chemical shifts (δ). The central methylene protons (O-CH₂-O) appear as a singlet around 4.67 ppm. chemicalbook.com The methylene protons of the ethoxy groups (-O-CH₂-CH₃) present as a quartet at approximately 3.60 ppm due to coupling with the adjacent methyl protons. chemicalbook.com These methyl protons (-O-CH₂-CH₃) appear as a triplet around 1.22 ppm. chemicalbook.com
The ¹³C NMR spectrum provides complementary information, showing three distinct signals for the carbon atoms. The carbon of the central methylene group (O-C H₂-O) is the most deshielded, followed by the methylene carbons of the ethoxy groups (-O-C H₂-CH₃), and finally the methyl carbons (-O-CH₂-C H₃), which are the most shielded. nih.gov
Table 1: ¹H and ¹³C NMR Spectral Data for this compound in CDCl₃
| Nucleus | Structural Assignment | Chemical Shift (δ, ppm) | Multiplicity | Reference |
|---|---|---|---|---|
| ¹H | O-CH ₂-O | ~4.67 | Singlet | chemicalbook.com |
| ¹H | -O-CH ₂-CH₃ | ~3.60 | Quartet | chemicalbook.com |
| ¹H | -O-CH₂-CH ₃ | ~1.22 | Triplet | chemicalbook.com |
| ¹³C | O-C H₂-O | 93.9 | - | nih.gov |
| ¹³C | -O-C H₂-CH₃ | 62.4 | - | nih.gov |
Note: Chemical shifts can vary slightly depending on the solvent and spectrometer frequency. sigmaaldrich.com
Advanced Analytical Techniques in Pharmaceutical Analysis
In the context of pharmaceutical analysis, this compound is most prominently utilized as a stable, volatile derivative of formaldehyde for quantification purposes. nih.gov Formaldehyde is a reactive impurity that can be present in many pharmaceutical excipients, potentially affecting drug product stability and safety. researchgate.net Direct analysis of formaldehyde is often challenging, so it is converted to this compound, which is more amenable to chromatographic analysis. nih.gov
Gas Chromatography (GC) is the cornerstone technique for this application, particularly when combined with headspace sampling (HS-GC). nih.gov Headspace GC is ideal for analyzing volatile compounds like this compound in solid or liquid samples without complex extraction procedures. researchgate.net The sample containing the excipient is heated in a sealed vial, and the vapor (headspace) containing the this compound derivative is injected into the GC system. researchgate.net
Gas Chromatography-Flame Ionization Detection (GC-FID): This is a robust and widely used method for quantifying this compound. nih.gov After separation on the GC column, the compound is detected by the flame ionization detector, which provides a response proportional to the mass of carbon atoms. mdpi.com Researchers have developed and validated simple and specific static headspace GC-FID methods to determine formaldehyde in pharmaceutical excipients after derivatization with acidified ethanol. nih.govresearchgate.net These methods have proven to be accurate and precise. nih.gov
Gas Chromatography-Mass Spectrometry (GC-MS): This technique offers higher specificity and is used for both identification and quantification. nih.gov The mass spectrometer separates ions based on their mass-to-charge ratio (m/z), providing a unique mass spectrum that acts as a chemical fingerprint for this compound. nih.gov This confirms the identity of the peak detected in the chromatogram. nih.gov For this compound, characteristic confirmation ions include m/z 31.0, 59.0 (base peak), and 103.0. nih.gov
Research has focused on validating these methods according to regulatory guidelines to ensure they are suitable for their intended purpose in quality control. agnopharma.com Validation parameters include linearity, accuracy, precision, and limits of detection (LOD) and quantification (LOQ). nih.gov
Table 2: Example Validation Parameters for Formaldehyde Determination via this compound Derivatization
| Technique | Analyte | Limit of Detection (LOD) | Limit of Quantitation (LOQ) | Reference |
|---|---|---|---|---|
| SHS-GC-MS | Formaldehyde | 0.0158 µg/mL | 0.0528 µg/mL | nih.gov |
| Liquid GC-FID | Formaldehyde | 1.1287 µg/mL | 3.7625 µg/mL | nih.gov |
Other advanced techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) are powerful tools in pharmaceutical analysis, particularly for less volatile or thermally unstable compounds. iltusa.com While GC is the predominant method for this compound itself, LC-MS/MS has been applied to study other complex acetals and their degradation products in various matrices. researchgate.net
Table of Mentioned Compounds
| Compound Name |
|---|
| This compound |
| Ethanol |
Environmental and Green Chemistry Perspectives of Diethoxymethane
Diethoxymethane as a Green Solvent
This compound has been identified as an innovative and green industrial solvent, particularly as an alternative to other ethereal solvents. researchgate.net Its classification as a "green" solvent stems from a combination of its physical properties, stability, and the potential for its production from renewable resources. futurefuelcorporation.comfuturefuelcorporation.com The use of such solvents is a key principle of green chemistry, aiming to reduce the environmental impact of chemical processes. gifsa.ac.in
Key properties that make DEM a suitable green solvent include its low water solubility, the formation of a binary azeotrope with water, a relatively high boiling point (88 °C), and a low freezing point. researchgate.netresearchgate.net It is stable across a wide pH range and is notably resistant to the formation of explosive peroxides upon exposure to air, a common issue with other ethers like tetrahydrofuran (B95107) (THF). researchgate.net These characteristics make it a viable replacement for solvents such as THF, dichloromethane (B109758), and 1,2-dimethoxyethane (B42094) (glyme) in various chemical reactions, including organometallic reactions and phase-transfer catalysis. researchgate.netresearchgate.net
| Property | Value / Description | Source |
| Formula | C5H12O2 | futurefuelcorporation.com |
| Boiling Point | 87-88 °C | chemicalbook.com |
| Water Solubility | Low affinity for water; forms azeotrope | researchgate.netresearchgate.net |
| Stability | Stable under basic conditions; resistant to peroxide formation | researchgate.net |
| Renewable Potential | Can be prepared from renewable resources (e.g., ethanol) | futurefuelcorporation.comfuturefuelcorporation.com |
| Work-up Advantage | Immiscibility with water simplifies recovery and phase-split | researchgate.netrsc.org |
The sustainability profile of this compound is enhanced by several factors. A significant advantage is that it can be produced from renewable sources, such as bio-ethanol, which aligns with the green chemistry principle of using renewable feedstocks. futurefuelcorporation.comfuturefuelcorporation.comgifsa.ac.inorientjchem.org The synthesis can be achieved through the reaction of ethanol (B145695) with formaldehyde (B43269) or its polymer, paraformaldehyde. researchgate.netgoogle.com This potential for a bio-based production route contributes to a more circular economy. orientjchem.org
Role in Reducing Emissions
Beyond its use as a solvent, this compound plays a significant role as a fuel additive, where it contributes to the reduction of harmful emissions from internal combustion engines. Its high oxygen content and lack of carbon-carbon bonds in its core structure are key to its clean combustion properties. researchgate.net
This compound is used as a fuel oxygenate additive to improve combustion efficiency and decrease emissions of particulate matter (soot) and carbon monoxide (CO). researchgate.net Oxygenates are compounds containing oxygen that, when added to fuel, promote more complete combustion. The molecular structure of DEM, an acetal (B89532), is similar to that of polyoxymethylene ethers (OMEs), which are known for their substantial soot-reducing potential. osti.govmdpi.com The addition of oxygen to the fuel mixture helps to oxidize soot precursors and CO, converting them into carbon dioxide. savemyexams.com Studies have shown that blending oxygenates like OMEs with diesel can lead to a significant drop in particulate emissions. mdpi.com
| Emission Type | Effect of this compound/OME Additives | Source |
| Soot (Particulate Matter) | Significant reduction due to improved combustion | researchgate.netosti.govmdpi.com |
| Carbon Monoxide (CO) | Reduction due to more complete oxidation | researchgate.netdtic.mil |
| Total Hydrocarbons (THC) | Little to no significant effect observed | dtic.mil |
This compound is considered a promising carbon-neutral fuel. researchgate.netosti.gov This potential is rooted in its possible synthesis from renewable, bio-based resources in a sustainable carbon cycle. researchgate.net When produced from biomass-derived ethanol, the carbon dioxide released during the combustion of DEM is theoretically balanced by the carbon dioxide absorbed by the plants (feedstock) during their growth. savemyexams.com This creates a closed loop, resulting in a net-zero emission of CO2. researchgate.net Because of this, DEM is also referred to as a representative bio-hybrid fuel with complex low-temperature chemistry. researchgate.net
The impact of this compound on the generation of nitrogen oxides (NOx) during combustion is a critical aspect of its environmental profile. Like other OMEs, DEM is expected to reduce harmful emissions, including NOx, in internal combustion engines. osti.govresearchgate.net The formation of NOx is highly dependent on combustion temperature and the availability of oxygen. aet-biomass.com Fuel additives can alter these conditions.
Experimental studies on NOx formation in a DEM flame have shown that the stoichiometric flame (where fuel and air are in perfect proportion) produces the highest amount of NOx. osti.gov A kinetic model predicted the dependence of NOx formation on the equivalence ratio well, indicating that the thermal NO route (formation from atmospheric nitrogen at high temperatures) is dominant under lean and stoichiometric conditions, while the prompt NO route is enhanced in fuel-rich conditions. osti.gov While some studies on similar oxygenates have shown an increase in NOx under certain conditions, optimizing fuel blends and operating conditions is crucial for minimizing these emissions. mdpi.comcardiff.ac.uk Recirculating flue gas and lowering the excess air ratio are common primary techniques for reducing NOx formation in combustion systems. aet-biomass.com
Carbon-Neutral Fuel Potential
Environmental Fate and Transport Considerations
The product is a volatile organic compound (VOC) and is expected to be mobile in the environment, largely due to its volatility. thermofisher.comfishersci.com If released, it will likely evaporate easily from surfaces. thermofisher.com In terms of persistence, available data indicates that this compound is not readily biodegradable. thermofisher.com Bioaccumulation, the build-up of a substance in an organism, is considered unlikely. thermofisher.com Runoff from fire control or dilution water containing this compound may cause environmental contamination. nih.gov
| Environmental Aspect | Finding for this compound | Source |
| Persistence/Biodegradability | Not readily biodegradable | thermofisher.com |
| Bioaccumulation Potential | Bioaccumulation is unlikely | thermofisher.com |
| Mobility in Soil | Likely to be mobile due to volatility | thermofisher.comfishersci.com |
| Transport | Primary transport mechanism is likely through air due to volatility | thermofisher.com |
Biodegradability and Recyclability
The environmental profile of a chemical compound is significantly defined by its ability to degrade naturally in the environment and its potential for recovery and reuse. For this compound, these aspects are shaped by its chemical structure, particularly the acetal linkage, which dictates its stability and reactivity under various environmental and industrial conditions.
Biodegradability
The biodegradability of this compound has been evaluated through standardized testing protocols. According to registration data, it is not considered to be readily biodegradable. fishersci.chthermofisher.com In a screening test for biodegradability in water, specifically an OECD Guideline 301C test, this compound showed 16% degradation over a 28-day period. rsc.org This indicates a degree of persistence in aquatic environments.
Its environmental fate is also influenced by its physical properties. This compound is a volatile organic compound (VOC) that evaporates easily from surfaces. thermofisher.com This volatility means it is likely to be mobile in the environment. thermofisher.comfishersci.com If released into water, it is not expected to significantly adsorb to suspended solids and sediment. nih.gov While it is not readily biodegradable, bioaccumulation is considered unlikely. thermofisher.com
Biodegradation Data for this compound
| Test Guideline | Result | Exposure Time | Conclusion |
|---|---|---|---|
| OECD Guideline 301C | 16% | 28 days | Not readily biodegradable rsc.org |
Recyclability
The concept of recyclability for this compound is twofold: its use as a recyclable solvent and its role in the chemical recycling of polymers.
As a solvent, this compound is considered a green alternative to other solvents like dichloromethane and toluene (B28343) in certain applications, such as phase-transfer catalyzed reactions. researchgate.net Its stability under basic conditions and its physical properties, including its boiling point and azeotrope formation with water, facilitate its recovery and reuse after chemical processes. researchgate.netresearchgate.net
More significantly, the acetal chemistry of this compound is central to the development of chemically recyclable polymers. Acetal bonds are susceptible to hydrolysis under acidic conditions, which allows for the depolymerization of polyacetal plastics back to their constituent monomers or other valuable chemicals. lu.seresearchgate.netresearchgate.net This forms the basis of a closed-loop recycling system where plastic waste can be chemically broken down and repolymerized, retaining the quality of the material. lu.sersc.org
Recent research has demonstrated novel methods for upcycling polyoxymethylene (POM) plastic waste to generate dialkoxymethanes, including this compound. researchgate.netgoogle.com In these processes, waste POM is treated via alcoholysis, using an alcohol (like ethanol) and a catalyst, to produce this compound and other related compounds. google.com This transforms a plastic waste stream into valuable, industrially relevant chemicals. google.com
Role of Acetal Chemistry in Recycling
| Process | Description | Role of Acetal Chemistry | Reference |
|---|---|---|---|
| Chemical Recycling of Polyacetals | Depolymerization of polyacetal plastics into monomers for reuse. | Acetal linkages in the polymer backbone are selectively cleaved under acidic conditions. lu.se | lu.sersc.orgnsf.gov |
| Upcycling of Polyoxymethylene (POM) | Valorization of POM waste by converting it into dialkoxymethanes (DAMs). | POM is depolymerized via alcoholysis, using its core structure as a C1 synthon to produce DAMs like this compound. | researchgate.netgoogle.com |
| Recyclable Polymer Design | Incorporation of cleavable bonds into polymer chains to facilitate chemical recycling. | This compound is used as a model acyclic acetal in research on reversible-deactivation polymerization of cyclic acetals to create strong, yet chemically recyclable, thermoplastics. |
Future Directions and Emerging Research Areas
Exploration of Novel Synthetic Pathways
The conventional synthesis of diethoxymethane involves the acid-catalyzed reaction of formaldehyde (B43269) and ethanol (B145695). acs.org While effective, researchers are actively exploring alternative and more sustainable synthetic routes.
One promising area is the upcycling of waste polymers. For instance, recent studies have demonstrated the feasibility of producing dialkoxymethanes, including DEM, through the alcoholysis of waste polyoxymethylene (POM). researchgate.net This approach not only provides a value-added product from plastic waste but also offers an alternative to traditional formaldehyde-based methods. researchgate.net
Additionally, research into novel catalytic systems is ongoing. The use of macroporous cation-exchange resins as catalysts has been shown to be an effective method for the synthesis of DEM from ethanol and aqueous formaldehyde. Future research will likely focus on developing even more efficient and recyclable catalysts to improve reaction yields and reduce waste. The exploration of different formaldehyde sources, such as paraformaldehyde and trioxane, is also an active area of investigation. rsc.orggoogle.com
A summary of synthetic approaches is presented in the table below.
| Precursors | Catalyst/Method | Key Advantages |
| Formaldehyde, Ethanol | Acid catalyst | Economical and established route acs.org |
| Waste Polyoxymethylene (POM), Ethanol | Bismuth(III) triflate (Bi(OTf)3) | Upcycling of plastic waste researchgate.net |
| Ethanol, Aqueous Formaldehyde | Macroporous cation-exchange resin | Efficient and potentially recyclable catalyst |
| Paraformaldehyde, Ethanol | Acid catalyst | Alternative formaldehyde source rsc.orggoogle.com |
Advanced Applications in Organic Synthesis
This compound's utility as a solvent and reagent in organic synthesis is well-established, but new applications continue to emerge. researchgate.net Its low water affinity, stability under basic conditions, and ability to form an azeotrope with water make it a versatile process solvent. researchgate.netresearchgate.net
A significant area of emerging research is its use as a safe and nonaqueous equivalent for formaldehyde. rsc.orgrsc.org Formaldehyde is a known carcinogen, and its use in synthesis presents handling challenges. rsc.org this compound, being a stable liquid, can controllably release formaldehyde in the presence of an acid, making it a safer alternative for reactions such as the synthesis of pillararenes. rsc.orgrsc.org
Furthermore, DEM serves as a substrate in carbonylation reactions to produce valuable chemicals like ethyl 2-ethoxyacetate. acs.org It is also used as an ethoxymethylating agent for alcohols and phenols. researchgate.net The development of novel catalytic systems, such as those based on cobalt, has expanded its use in the synthesis of amino acids. acs.org
Deepening Understanding of Reaction Mechanisms
A more profound understanding of the reaction mechanisms involving this compound is crucial for optimizing existing processes and developing new applications. Advanced spectroscopic and computational techniques are being employed to elucidate the intricate details of these reactions. diva-portal.orgacs.org
For instance, detailed kinetic modeling of DEM oxidation is being performed to understand its combustion characteristics, which is relevant to its potential use as a fuel additive. researchgate.netresearchgate.net These models help to identify the dominant reaction pathways and the influence of various parameters on reactivity. researchgate.netresearchgate.net
Research is also focused on the mechanisms of peroxide-mediated transformations where a deeper understanding of the roles of free radicals and catalysts can lead to more efficient and selective synthetic methods. diva-portal.orgacs.org Kinetic isotope effect studies are being used to determine rate-limiting steps in reactions involving DEM. diva-portal.org
Continued Development of Green Chemistry Principles
This compound is increasingly recognized as a "green" solvent, aligning with several principles of green chemistry. researchgate.netrsc.org Its properties, such as low toxicity compared to solvents like dichloromethane (B109758), and its potential to be derived from renewable resources, make it an attractive alternative in industrial processes. researchgate.netresearchgate.net
Future research will continue to build on these green credentials. This includes:
Use of Renewable Feedstocks: Exploring the synthesis of DEM from bio-based ethanol and formaldehyde derived from renewable sources will be a key focus. yale.eduecoonline.com
Safer Solvents and Auxiliaries: The use of DEM as a replacement for more hazardous solvents like dichloromethane and toluene (B28343) in reactions like O-alkylation of phenols is an active area of research. ecoonline.com
Atom Economy: Developing synthetic methods that maximize the incorporation of all starting materials into the final product is a core principle of green chemistry that will be applied to DEM synthesis. yale.edu
The table below highlights how DEM aligns with key green chemistry principles.
| Green Chemistry Principle | Relevance to this compound |
| Prevention of Waste | Use as a recyclable solvent reduces waste generation. yale.edu |
| Atom Economy | Efficient catalytic synthesis aims to maximize the incorporation of reactants. yale.edu |
| Less Hazardous Chemical Syntheses | Serves as a safer alternative to formaldehyde and hazardous solvents. rsc.orgyale.edu |
| Use of Renewable Feedstocks | Can be synthesized from bio-based ethanol. researchgate.net |
| Catalysis | Research focuses on developing efficient and recyclable catalysts. yale.edu |
Refinement of Computational Models for Prediction and Optimization
Computational chemistry plays an increasingly vital role in understanding and predicting the behavior of chemical compounds. For this compound, computational models are being refined to provide more accurate predictions of its properties and reactivity.
Quantum chemical calculations are being used to determine thermochemical data and reaction rate constants for the elementary reactions involved in DEM's combustion and synthesis. researchgate.netresearchgate.net These calculations provide fundamental data that is essential for developing accurate kinetic models. acs.org
Furthermore, models like COSMO-SAC are being used to predict fluid-phase equilibria, which is crucial for designing and optimizing separation processes such as extractive distillation to purify DEM. acs.orgacs.org The development of more sophisticated models will enable better in-silico screening of solvents and catalysts, accelerating the discovery of more efficient and sustainable chemical processes. core.ac.uk The integration of machine learning and artificial intelligence with these computational models is an emerging trend that holds significant promise for the future of chemical process design and optimization. core.ac.uk
Q & A
Q. What experimental methods are recommended for separating diethoxymethane from aqueous mixtures in laboratory settings?
Liquid-liquid extraction using mesityl oxide as an extractant is highly effective. Partition coefficients (>1) and selectivity coefficients (>>1) indicate strong separation efficiency. Experimental data at 303.2–323.2 K show temperature increases improve extraction performance. Thermodynamic consistency is verified via Bachman and Hand equations (linear correlation >0.99). Use NRTL or UNIQUAC models for process simulation, with RMSD <0.8% .
Q. How do thermodynamic models like NRTL and UNIQUAC correlate with experimental liquid-liquid equilibrium (LLE) data for this compound systems?
Both models reliably predict ternary systems (mesityl oxide + this compound + water). Binary interaction parameters derived from LLE data yield RMSD <0.79%, validating their accuracy. For NRTL, a non-randomness parameter (α=0.3) optimizes fit. These models support industrial process design but require temperature-dependent parameter adjustments .
Q. What are the primary challenges in synthesizing high-purity this compound, and how can they be addressed?
Azeotrope formation with water and ethanol during synthesis complicates purification. Solvent extraction using mesityl oxide bypasses azeotropic limitations. Alternative methods include transacetalization reactions, though catalyst selection and reaction kinetics require optimization to minimize by-products .
Advanced Research Questions
Q. How can researchers resolve contradictions in extraction efficiency data across varying this compound concentrations and temperatures?
Systematic analysis of partition coefficient (D) and selectivity coefficient (S) trends is critical. Data show D increases with both temperature and this compound concentration in the organic phase. Contradictions may arise from incomplete phase separation or measurement errors. Replicate experiments and validate data consistency using Hand plots or Gibbs phase rule .
Q. What advanced analytical techniques are suitable for studying this compound’s combustion properties in fuel additive research?
Shock tube experiments and kinetic modeling assess ignition delay times and oxidation pathways. Studies using Pt–Pd/Al₂O₃ catalysts reveal this compound’s autoignition behavior under lean conditions. Couple gas chromatography (GC) with mass spectrometry (MS) to quantify intermediates like formaldehyde and CO .
Q. How does this compound compare to dichloromethane (DCM) as a solvent in organometallic reactions, and what safety protocols are critical?
this compound offers lower toxicity and comparable polarity to DCM, making it viable for reactions with Lewis acids (e.g., methyllithium solutions). However, its flammability (bp 87.5°C) requires explosion-proof equipment and inert atmospheres. Ground containers and avoid static discharge during handling .
Methodological Guidance
Q. What statistical tools are recommended for validating liquid-liquid equilibrium data reproducibility?
Use root mean square deviation (RMSD) to quantify deviations between experimental and model-predicted values. For ternary systems, RMSD <1% indicates high reliability. Apply ANOVA to assess temperature or concentration effects on partition coefficients .
Q. How should researchers design experiments to optimize this compound synthesis via transacetalization?
Employ a factorial design to evaluate variables: catalyst type (acidic vs. basic), molar ratios, and reaction time. Monitor conversion rates using GC or NMR. For scalability, assess energy efficiency and by-product formation in continuous flow reactors .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
